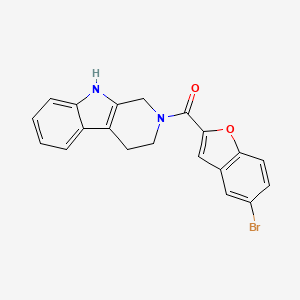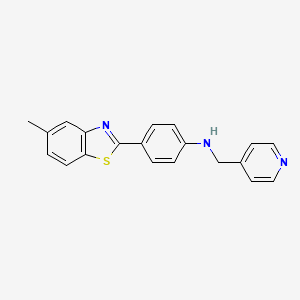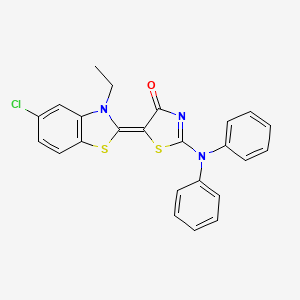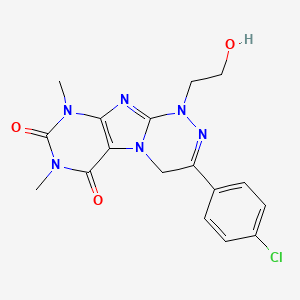![molecular formula C20H19ClF2N2O4 B11515350 1-{4-[Chloro(difluoro)methoxy]phenyl}-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione](/img/structure/B11515350.png)
1-{4-[Chloro(difluoro)methoxy]phenyl}-3-{[2-(4-methoxyphenyl)ethyl]amino}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE is a complex organic compound that features a pyrrolidine-2,5-dione core with various substituents
Preparation Methods
The synthesis of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
In an industrial setting, the production of this compound may involve the use of specialized equipment and reagents to ensure high yield and purity. The reaction conditions typically include the use of palladium catalysts and boron reagents, which facilitate the coupling process .
Chemical Reactions Analysis
1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. The compound may bind to certain proteins or enzymes, altering their activity and leading to the desired biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE can be compared to other similar compounds, such as:
1-(CHLORODIFLUOROMETHOXY)-4-NITROBENZENE: This compound shares a similar chlorodifluoromethoxy group but differs in its overall structure and properties.
Pyrrolidine derivatives: Other pyrrolidine-based compounds may have different substituents, leading to variations in their biological activities and applications.
The uniqueness of 1-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-3-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}PYRROLIDINE-2,5-DIONE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
Molecular Formula |
C20H19ClF2N2O4 |
|---|---|
Molecular Weight |
424.8 g/mol |
IUPAC Name |
1-[4-[chloro(difluoro)methoxy]phenyl]-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H19ClF2N2O4/c1-28-15-6-2-13(3-7-15)10-11-24-17-12-18(26)25(19(17)27)14-4-8-16(9-5-14)29-20(21,22)23/h2-9,17,24H,10-12H2,1H3 |
InChI Key |
LLMXCEQVXZVKLR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3,5-Dichloro-2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11515268.png)
![6-(methoxymethyl)-8-methyl-12-propyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaene](/img/structure/B11515273.png)
![1-(2-hydroxyethyl)-3-(3-methoxyphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B11515278.png)
![4-chloro-N-{4-hydroxy-2,6-dimethyl-3-[(4-methylphenyl)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B11515279.png)
![4-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}methyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11515292.png)
acetonitrile](/img/structure/B11515293.png)

![(5E)-2-anilino-5-[[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11515299.png)



![ethyl 3'-(3-chlorophenyl)-3,3-bis(4-methylphenyl)-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11515324.png)

![Guanidine, 1-[5-nitro-2-(1-piperidyl)benzylideno]amino--](/img/structure/B11515342.png)
